molecular formula C4H9N3O B14303179 1-Methyl-3-nitrosoimidazolidine CAS No. 116109-66-1

1-Methyl-3-nitrosoimidazolidine

Katalognummer: B14303179
CAS-Nummer: 116109-66-1
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: LDFMAYFPOPDGCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-nitrosoimidazolidine is a heterocyclic organic compound featuring an imidazolidine ring with a methyl group at the first position and a nitroso group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitrosoimidazolidine can be synthesized through the nitration of 1-methylimidazolidine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitroso group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3-nitrosoimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-methyl-3-nitroimidazolidine.

    Reduction: Formation of 1-methyl-3-aminoimidazolidine.

    Substitution: Formation of various substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-nitrosoimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-methyl-3-nitrosoimidazolidine involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-3-nitroimidazolidine: Similar structure but with a nitro group instead of a nitroso group.

    1-Methyl-3-aminoimidazolidine: Similar structure but with an amino group instead of a nitroso group.

    1-Methylimidazolidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

Uniqueness: 1-Methyl-3-nitrosoimidazolidine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

116109-66-1

Molekularformel

C4H9N3O

Molekulargewicht

115.13 g/mol

IUPAC-Name

1-methyl-3-nitrosoimidazolidine

InChI

InChI=1S/C4H9N3O/c1-6-2-3-7(4-6)5-8/h2-4H2,1H3

InChI-Schlüssel

LDFMAYFPOPDGCR-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(C1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.